molecular formula C26H22N4O4 B11469763 3-(furan-2-yl)-4-(3-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(furan-2-yl)-4-(3-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11469763
M. Wt: 454.5 g/mol
InChI Key: HGWINFVWNANFNV-UHFFFAOYSA-N
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Description

3-(FURAN-2-YL)-4-(3-HYDROXYPHENYL)-5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a diverse array of functional groups, including furan, hydroxyphenyl, methoxyindole, and pyrrolopyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-YL)-4-(3-HYDROXYPHENYL)-5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrrolopyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan and Hydroxyphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Methoxyindole Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the indole moiety to the pyrrolopyrazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The furan and indole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the indole moiety suggests it could interact with biological receptors, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural complexity and functional diversity make it a promising lead compound for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(FURAN-2-YL)-4-(3-HYDROXYPHENYL)-5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is not well understood. it is likely to involve interactions with biological receptors, such as G-protein coupled receptors or ion channels, due to the presence of the indole moiety. These interactions could modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(FURAN-2-YL)-4-(3-HYDROXYPHENYL)-5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • **3-(FURAN-2-YL)-4-(3-HYDROXYPHENYL)-5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 3-(FURAN-2-YL)-4-(3-HYDROXYPHENYL)-5-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

3-(furan-2-yl)-4-(3-hydroxyphenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H22N4O4/c1-33-18-7-8-20-19(13-18)16(14-27-20)9-10-30-25(15-4-2-5-17(31)12-15)22-23(21-6-3-11-34-21)28-29-24(22)26(30)32/h2-8,11-14,25,27,31H,9-10H2,1H3,(H,28,29)

InChI Key

HGWINFVWNANFNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C(C4=C(NN=C4C3=O)C5=CC=CO5)C6=CC(=CC=C6)O

Origin of Product

United States

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